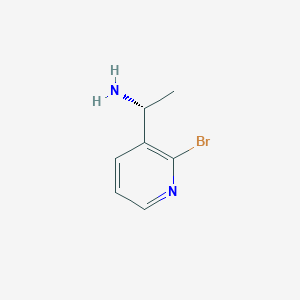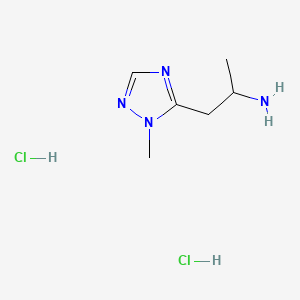![molecular formula C5H7BF3KO B13555096 Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(5-oxaspiro[23]hexan-1-YL)borate is a chemical compound with the molecular formula C7H11BF3KO It is known for its unique structure, which includes a spirocyclic ring system and a trifluoroborate group
Preparation Methods
The synthesis of potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate typically involves the reaction of a spirocyclic precursor with a boron-containing reagent. One common method includes the use of potassium trifluoroborate and a spirocyclic alcohol under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development due to its ability to form stable complexes with various biomolecules.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism by which potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. Its molecular targets and pathways vary, but they often involve interactions with other chemical species to form stable intermediates and products .
Comparison with Similar Compounds
Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate can be compared with other trifluoroborate compounds, such as:
- Potassium trifluoro(spiro[2.3]hexan-5-yl)borate
- Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate
These compounds share similar structural features but differ in their spirocyclic ring systems and specific applications. This compound is unique due to its specific ring size and the presence of an oxygen atom in the ring, which can influence its reactivity and stability .
Properties
Molecular Formula |
C5H7BF3KO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
potassium;trifluoro(5-oxaspiro[2.3]hexan-2-yl)boranuide |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)4-1-5(4)2-10-3-5;/h4H,1-3H2;/q-1;+1 |
InChI Key |
STANYZGXDDUFJQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC12COC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)
![4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13555033.png)





![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)

![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
![Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
